molecular formula C12H14N2OS2 B2364114 N-(4-(methylthio)benzo[d]thiazol-2-yl)butyramide CAS No. 899983-16-5

N-(4-(methylthio)benzo[d]thiazol-2-yl)butyramide

Cat. No. B2364114
CAS RN: 899983-16-5
M. Wt: 266.38
InChI Key: MLVXTUFKIXZSAH-UHFFFAOYSA-N
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Description

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are part of many biologically active compounds and drugs, showing notable pharmacological actions .


Synthesis Analysis

Thiazoles can be synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

Thiazoles have resonating structures, with some resonating assemblies possible with the involvement of d-orbitals of sulfur . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .


Physical And Chemical Properties Analysis

Thiazoles are light-yellow liquids with an odor similar to pyridine . They show similar chemical and physical properties to pyridine and pyrimidine .

Scientific Research Applications

Future Directions

Thiazoles are a significant class of compounds in the chemical world, showing notable pharmacological actions . They are present in several drugs used in cancer therapy , and ongoing research is focused on developing new thiazole-based compounds with improved efficacy and safety profiles.

properties

IUPAC Name

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS2/c1-3-5-10(15)13-12-14-11-8(16-2)6-4-7-9(11)17-12/h4,6-7H,3,5H2,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVXTUFKIXZSAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC2=C(S1)C=CC=C2SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(methylthio)benzo[d]thiazol-2-yl)butyramide

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